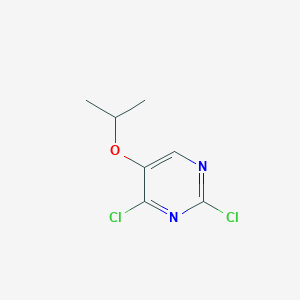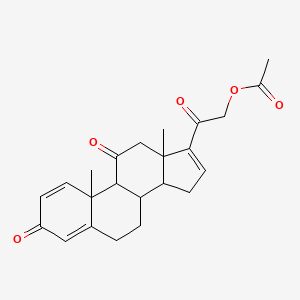
Pioglitazone thiazolidinedione ring-opened N-beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pioglitazone thiazolidinedione ring-opened N-beta-D-glucuronide is a metabolite of pioglitazone, a thiazolidinedione class drug used primarily for the treatment of type 2 diabetes mellitus. This compound is formed through the metabolic transformation of pioglitazone, involving the opening of the thiazolidinedione ring and subsequent glucuronidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pioglitazone thiazolidinedione ring-opened N-beta-D-glucuronide involves the metabolic conversion of pioglitazone in hepatocytes. The process includes N-glucuronidation of the thiazolidinedione ring followed by hydrolysis and methylation reactions . Specific reaction conditions such as the use of human, rat, and monkey hepatocytes have been employed to study this metabolic pathway .
Industrial Production Methods
Currently, there are no industrial production methods specifically for this compound, as it is primarily a research compound used to study the metabolism of pioglitazone .
Chemical Reactions Analysis
Types of Reactions
Pioglitazone thiazolidinedione ring-opened N-beta-D-glucuronide undergoes several types of chemical reactions, including:
Oxidation: Conversion of methylmercapto amide to methyl sulfoxide amide.
Reduction: Not commonly reported for this compound.
Substitution: Glucuronidation of the thiazolidinedione ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and Jacobsen catalyst.
Glucuronidation: Enzymatic conditions using hepatocytes.
Major Products Formed
Methyl sulfoxide amide: Formed through oxidation.
N-glucuronide: Formed through glucuronidation.
Scientific Research Applications
Pioglitazone thiazolidinedione ring-opened N-beta-D-glucuronide is primarily used in scientific research to study the metabolic pathways of pioglitazone. Its applications include:
Chemistry: Understanding the metabolic transformations of thiazolidinedione drugs.
Biology: Studying the enzymatic processes involved in drug metabolism.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of pioglitazone.
Industry: Developing safer and more effective antidiabetic medications.
Mechanism of Action
The mechanism of action of pioglitazone thiazolidinedione ring-opened N-beta-D-glucuronide involves its formation through the metabolic conversion of pioglitazone. The compound is formed via N-glucuronidation of the thiazolidinedione ring, followed by hydrolysis and methylation . The molecular targets and pathways involved include the peroxisome proliferator-activated receptor gamma (PPARγ), which is activated by pioglitazone .
Comparison with Similar Compounds
Similar Compounds
- Thiazolidinedione ring-opened methyl sulfoxide amide .
- Thiazolidinedione ring-opened methylmercapto amide .
- Thiazolidinedione ring-opened methylmercapto carboxylic acid .
Uniqueness
Pioglitazone thiazolidinedione ring-opened N-beta-D-glucuronide is unique due to its specific metabolic pathway involving N-glucuronidation and subsequent reactions. This distinguishes it from other metabolites of pioglitazone, which may undergo different transformations .
Properties
Molecular Formula |
C25H30N2O10S |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H30N2O10S/c1-2-13-3-6-15(26-12-13)9-10-36-16-7-4-14(5-8-16)11-17(23(31)32)38-25(35)27-22-20(30)18(28)19(29)21(37-22)24(33)34/h3-8,12,17-22,28-30H,2,9-11H2,1H3,(H,27,35)(H,31,32)(H,33,34) |
InChI Key |
GQCWGHHINCKKGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)O)SC(=O)NC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Ornithine, N2,N5-bis[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12294916.png)





![(6-Acetyloxy-11-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-4-yl) 2-methylprop-2-enoate](/img/structure/B12294950.png)

![[4,5-diacetyloxy-6-phenylmethoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12294957.png)
![3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,6S)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid](/img/structure/B12294963.png)

![6-Thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one](/img/structure/B12294974.png)


